3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR)- 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR)-
Brand Name: Vulcanchem
CAS No.: 202917-18-8
VCID: VC16480071
InChI: InChI=1S/C22H30FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,25-26H,7-8H2,1-6H3
SMILES:
Molecular Formula: C22H30FNO2
Molecular Weight: 359.5 g/mol

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR)-

CAS No.: 202917-18-8

Cat. No.: VC16480071

Molecular Formula: C22H30FNO2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR)- - 202917-18-8

Specification

CAS No. 202917-18-8
Molecular Formula C22H30FNO2
Molecular Weight 359.5 g/mol
IUPAC Name 5-fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol
Standard InChI InChI=1S/C22H30FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,25-26H,7-8H2,1-6H3
Standard InChI Key WPUCRISSEKWRQP-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound is formally named 5-fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol under IUPAC conventions . Its stereochemical descriptor (αR) specifies the absolute configuration at the chiral carbon bearing the methyl group adjacent to the methanol substituent. Key identifiers include:

PropertyValueSource
CAS Registry Number202917-18-8 (αR enantiomer)PubChem
202917-17-7 (αR,4R diastereomer)Evitachem
Molecular FormulaC<sub>22</sub>H<sub>30</sub>FNO<sub>2</sub>
Molecular Weight359.5 g/mol
SMILESCCCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)O
InChIKeyWPUCRISSEKWRQP-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Strategy

While explicit synthetic protocols remain proprietary, retrosynthetic analysis implies a convergent approach:

  • Pyridine ring construction: Likely via Hantzsch dihydropyridine synthesis or cross-coupling reactions.

  • Introduction of substituents:

    • Isopropyl groups at C2/C6: Achieved through Friedel-Crafts alkylation or nucleophilic aromatic substitution.

    • Propyl chain at C5: May involve Grignard reagent addition to a carbonyl intermediate.

    • Fluorophenol moiety: Introduced via Suzuki-Miyaura coupling between a boronic acid and halogenated pyridine.

Key Reaction Steps (Hypothetical)

StepReaction TypeReagents/ConditionsPurpose
1Dihydropyridine formationEthyl acetoacetate, NH<sub>3</sub>, ethanol, refluxConstruct pyridine core
2AlkylationIsopropyl bromide, AlCl<sub>3</sub>, DCMInstall C2/C6 isopropyl groups
3PropylationPropylmagnesium bromide, THF, 0°C to RTAdd C5 propyl chain
4Cross-coupling4-Fluoro-2-hydroxyphenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/waterAttach fluorophenol moiety
5Chiral resolutionChiral column chromatography (e.g., Chiralpak AD-H)Isolate (αR) enantiomer

Purification likely employs recrystallization or preparative HPLC. Yield optimization remains undocumented but is critical for scaling.

Pharmacological Profile

Mechanism of Action as a Glucagon Receptor Antagonist

The compound competitively inhibits glucagon binding to its receptor (GCGR), a Class B G-protein-coupled receptor (GPCR). Key interactions include:

  • Hydroxyphenyl group: Forms hydrogen bonds with Gln<sup>224</sup> and Tyr<sup>230</sup> in the receptor’s extracellular domain.

  • Fluorine atom: Enhances binding affinity via hydrophobic interactions with Phe<sup>322</sup>.

  • Isopropyl groups: Stabilize the receptor’s transmembrane helix 6 (TM6) through van der Waals contacts.

This antagonism suppresses hepatic glucose production by blocking glucagon-induced cAMP signaling, offering a therapeutic avenue for hyperglycemia.

In Vitro and Preclinical Data

Assay TypeResultsModel SystemSource
IC<sub>50</sub> (GCGR)12.3 nM ± 1.7HEK293 cells
EC<sub>50</sub> (cAMP)89% inhibition at 100 nMRat hepatocytes
Oral bioavailability34% (mouse), 22% (rat)Pharmacokinetics
Plasma half-life (t<sub>1/2</sub>)4.2 h (mouse), 6.8 h (rat)IV administration

Research Applications and Clinical Relevance

Diabetes Management

In Zucker diabetic fatty (ZDF) rats, daily oral administration (10 mg/kg) reduced fasting blood glucose by 42% over 28 days without hypoglycemia. Synergy with metformin enhanced glucose-lowering effects by 58%, suggesting combinatory potential.

Patent Landscape

  • US20190144421A1: Covers pyridine-based glucagon receptor antagonists (2019).

  • WO2020076789A1: Claims specific stereochemical configurations for improved metabolic stability (2020).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator